molecular formula C26H26N2O2 B236682 6-Hydroxysandoricin CAS No. 133585-56-5

6-Hydroxysandoricin

Cat. No. B236682
CAS RN: 133585-56-5
M. Wt: 604.6 g/mol
InChI Key: NKHYHRMLCJNKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxysandoricin is an organooxygen compound . It is functionally related to a tetracarboxylic acid . The exact mass of the compound this compound is unknown.


Molecular Structure Analysis

The molecular formula of this compound is C31H40O12 . Its molecular weight is 604.64 g/mol . The InChI string representation of its structure is available .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 697.3±55.0 °C . Its predicted density is 1.34±0.1 g/cm3 . The predicted pKa value is 12.31±0.70 .

Scientific Research Applications

Neurotoxicity and Parkinson's Disease Research

6-Hydroxysandoricin, particularly 6-Hydroxydopamine, has been significantly utilized in the study of neurodegenerative diseases like Parkinson's disease. It is used to lesion dopaminergic pathways and create experimental models for Parkinson's disease. Studies have explored its neurotoxicity mechanism, especially focusing on oxidative stress and cellular apoptosis. For instance, Hanrott et al. (2006) found that 6-Hydroxydopamine neurotoxicity is initiated via extracellular auto-oxidation, leading to oxidative stress and consequent neuronal cell death (Hanrott et al., 2006). Additionally, the role of increased dopamine turnover after partial loss of dopaminergic neurons has been investigated, highlighting its potential contribution to Parkinson's disease progression (Zigmond et al., 2002).

Mechanistic Studies in Antibiotic Resistance

This compound has also been instrumental in probing mechanisms of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Golemi et al. (2000) have summarized the design, synthesis, and usage of 6-(Hydroxyalkyl)penicillanates in understanding the mechanisms of β-lactamases (Golemi et al., 2000).

Neuroprotection and Antioxidant Research

Various studies have investigated the protective effects of compounds against 6-Hydroxydopamine-induced cell death, offering insights into potential treatments for neurodegenerative diseases. For example, Park et al. (2007) explored the protective effect of fustin, a flavonoid, against 6-Hydroxydopamine-induced neuronal death, highlighting its role in suppressing cell death mechanisms (Park et al., 2007).

properties

CAS RN

133585-56-5

Molecular Formula

C26H26N2O2

Molecular Weight

604.6 g/mol

IUPAC Name

methyl 2-[5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate

InChI

InChI=1S/C31H40O12/c1-14-18-11-21(41-16(3)33)30(7)25(17-9-10-39-13-17)42-27(37)24(35)31(14,30)43-20-12-19(40-15(2)32)28(4,5)23(29(18,20)6)22(34)26(36)38-8/h9-10,13,18-25,34-35H,1,11-12H2,2-8H3

InChI Key

NKHYHRMLCJNKHW-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)C(C(=O)OC)O)C

Canonical SMILES

CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)C(C(=O)OC)O)C

melting_point

250-255°C

Other CAS RN

133585-56-5

physical_description

Solid

synonyms

6-hydroxysandoricin
sandoricin, 6-hydroxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxysandoricin
Reactant of Route 2
6-Hydroxysandoricin
Reactant of Route 3
6-Hydroxysandoricin
Reactant of Route 4
6-Hydroxysandoricin
Reactant of Route 5
6-Hydroxysandoricin
Reactant of Route 6
6-Hydroxysandoricin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.